2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a benzimidazole-based compound featuring a thioether linkage to a ketone group substituted with a piperidine moiety. This structure combines the heterocyclic benzimidazole core—known for its pharmacological versatility—with a piperidine ring, which enhances lipophilicity and bioavailability.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-13(17-8-4-1-5-9-17)10-19-14-15-11-6-2-3-7-12(11)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXMBPOJUFFANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of Benzimidazole Thioether: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carbon disulfide, followed by alkylation with an appropriate alkyl halide to introduce the thioether linkage.
Coupling with Piperidine: The thioether intermediate is then reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The piperidine ring may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Piperidine vs. Aromatic Ring Substitutions
- Piperidine Derivatives : The piperidine group in the target compound enhances solubility and membrane permeability compared to aromatic substituents (e.g., 3,4-dichlorophenyl in ). However, the dichlorophenyl analogue exhibits even lower receptor binding, highlighting the importance of aliphatic amines in target engagement.
- Benzothiazole-Piperazine Hybrids: Compound 5k () incorporates a benzothiazole-piperazine system, increasing molecular weight (490.13 vs. 370.26) and complexity.
Thioether Linkage and Bioisosteres
- Thioether vs. Oxadiazole/Triazole : Thioether-containing derivatives (e.g., 9a–9e in ) show superior antimicrobial activity compared to oxadiazole or triazole analogues, likely due to enhanced sulfur-mediated interactions with enzyme active sites.
- Hydroxamic Acid Derivatives : Compound 6c () replaces the ketone with a hydroxamic acid group, enabling HDAC6 inhibition (IR absorption at 3429 cm⁻¹ for NH/OH), whereas the target compound’s ketone group may limit such activity.
Biological Activity
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a member of the benzimidazole family, known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.33 g/mol. The structure features a benzimidazole ring linked to a piperidine group via a thioether bridge, which is significant for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:
- Receptors : It may act on dopamine receptors, specifically D2 and D3 subtypes, which are crucial in neuropharmacology.
- Enzymes : The compound could inhibit specific enzymes involved in cancer cell proliferation.
The modulation of these targets can lead to effects such as antiproliferative activity against cancer cells and potential neuroprotective effects.
Anticancer Activity
Studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer types, including:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF7) | 5.0 | Induction of apoptosis |
| Lung Cancer (A549) | 4.5 | Inhibition of cell migration |
| Colorectal Cancer (HCT116) | 6.0 | Cell cycle arrest |
Research indicates that the compound's thioether linkage enhances its ability to penetrate cellular membranes and interact with intracellular targets, increasing its potency.
Neuropharmacological Activity
In addition to anticancer properties, this compound has been evaluated for its effects on neurological conditions. It has shown promise as a potential treatment for schizophrenia due to its affinity for dopamine receptors:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| D2 Receptor | 12 nM | Antagonistic effect |
| D3 Receptor | 8 nM | Agonistic effect |
These findings suggest that the compound could be developed further as an antipsychotic agent.
Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of various benzimidazole derivatives, including our compound of interest. The results indicated that derivatives with piperidine substitutions exhibited enhanced cytotoxicity against breast and lung cancer cell lines compared to standard treatments. The study concluded that the structural modifications significantly influenced biological activity and highlighted the need for further investigation into structure-activity relationships (SAR) .
Study 2: Neuropharmacological Assessment
Another study investigated the neuropharmacological effects of benzimidazole derivatives on rodent models. The results showed that compounds similar to this compound could reduce anxiety-like behaviors and improve cognitive function in models of schizophrenia. This suggests potential therapeutic benefits in treating neuropsychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
